1,4-Dimethyldibenzothiophene
Overview
Description
1,4-Dimethyldibenzothiophene is an organosulfur compound consisting of two benzene rings fused to a central thiophene ring, with methyl groups attached at the 1 and 4 positions. This compound is a derivative of dibenzothiophene and is known for its presence in fossil fuels, where it acts as a refractory sulfur compound. Its chemical formula is C14H12S, and it is a colorless solid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dimethyldibenzothiophene can be synthesized through various methods. One common approach involves the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride, followed by methylation at the 1 and 4 positions using methyl iodide and a strong base such as sodium hydride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrodesulfurization of petroleum fractions. This process uses catalysts such as nickel-molybdenum or cobalt-molybdenum supported on alumina to remove sulfur from dibenzothiophene derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethyldibenzothiophene undergoes various chemical reactions, including:
Reduction: Reduction with lithium results in the scission of one carbon-sulfur bond.
Substitution: Aromatic substitution reactions can occur, particularly at positions para to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium in anhydrous conditions.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Partially reduced thiophenes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,4-Dimethyldibenzothiophene has several scientific research applications:
Mechanism of Action
The mechanism by which 1,4-dimethyldibenzothiophene exerts its effects involves its interaction with catalysts during desulfurization processes. The compound undergoes hydrogenation and hydrogenolysis pathways, leading to the removal of sulfur atoms and the formation of hydrocarbons . The molecular targets include the active sites of metal catalysts, where the sulfur atoms are cleaved from the thiophene ring.
Comparison with Similar Compounds
Dibenzothiophene: The parent compound, which lacks the methyl groups at the 1 and 4 positions.
4,6-Dimethyldibenzothiophene: Another derivative with methyl groups at the 4 and 6 positions, known for its refractory nature in hydrodesulfurization.
Uniqueness: 1,4-Dimethyldibenzothiophene is unique due to its specific substitution pattern, which influences its reactivity and interaction with catalysts. Compared to 4,6-dimethyldibenzothiophene, it may exhibit different desulfurization kinetics and pathways, making it a valuable compound for studying the effects of methyl substitution on desulfurization processes .
Properties
IUPAC Name |
1,4-dimethyldibenzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S/c1-9-7-8-10(2)14-13(9)11-5-3-4-6-12(11)15-14/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPOUOALGDWIEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3SC2=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10943893 | |
Record name | 1,4-Dimethyldibenzo[b,d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10943893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21339-65-1 | |
Record name | NSC116354 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116354 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dimethyldibenzo[b,d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10943893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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